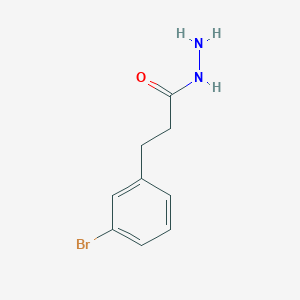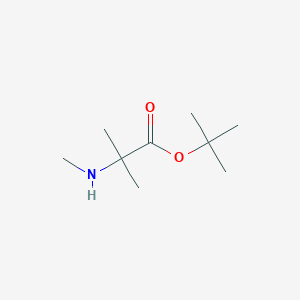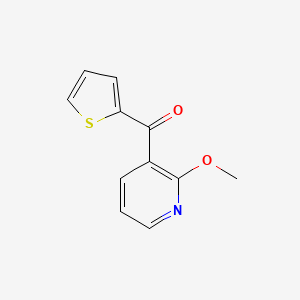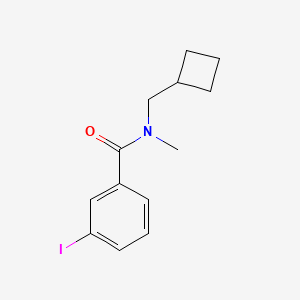
N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclobutylmethyl group, an iodine atom at the 3-position of the benzene ring, and a methyl group attached to the nitrogen atom of the amide group. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific steps for synthesizing this compound may include:
Preparation of 3-iodobenzoyl chloride: This can be achieved by reacting 3-iodobenzoic acid with thionyl chloride.
Formation of N-(cyclobutylmethyl)-3-iodobenzamide: The 3-iodobenzoyl chloride is then reacted with cyclobutylmethylamine to form the desired amide.
Methylation: The final step involves methylation of the amide nitrogen using a suitable methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position of the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in substitution reactions involving aryl halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 3-iodobenzoic acid and cyclobutylmethylamine.
科学研究应用
N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to investigate the biological activity of benzamide derivatives, including their effects on cellular processes and signaling pathways.
Chemical Biology: The compound can serve as a probe to study protein-ligand interactions and to identify potential therapeutic targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide depends on its specific biological target. In general, benzamide derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The interaction with these targets can modulate their activity, leading to changes in cellular signaling pathways and physiological responses. For example, some benzamides are known to act as inhibitors of histone deacetylases, which play a role in regulating gene expression .
相似化合物的比较
Similar Compounds
- N-(cyclopropylmethyl)-3-iodo-N-methylbenzamide
- N-(cyclobutylmethyl)-4-iodo-N-methylbenzamide
- N-(cyclobutylmethyl)-3-chloro-N-methylbenzamide
Uniqueness
N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide is unique due to the presence of the cyclobutylmethyl group and the iodine atom at the 3-position of the benzene ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives. The specific substitution pattern can also affect its interaction with molecular targets, potentially leading to unique pharmacological properties.
属性
IUPAC Name |
N-(cyclobutylmethyl)-3-iodo-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-15(9-10-4-2-5-10)13(16)11-6-3-7-12(14)8-11/h3,6-8,10H,2,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZCFVJVFJMIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[(ethanesulfonyl)amino]benzoate](/img/structure/B7859538.png)
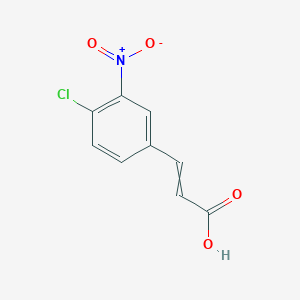

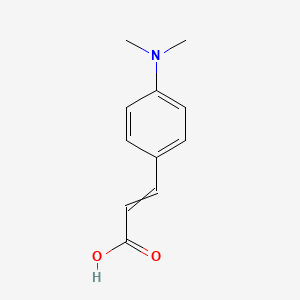
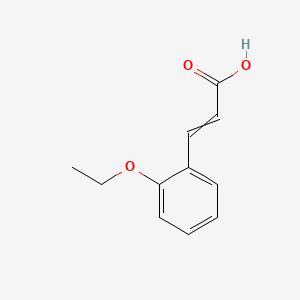
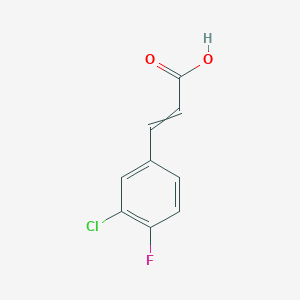

![Methyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B7859587.png)
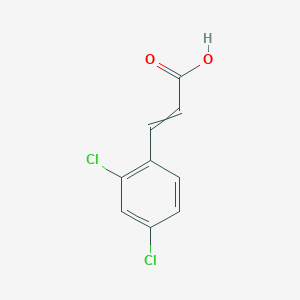
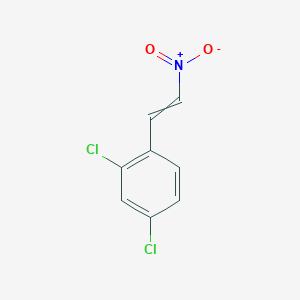
![[2-(2-Iodophenoxy)ethyl]dimethylamine](/img/structure/B7859612.png)
